Cas no 32998-24-6 (1-Bromo-4-methoxyphthalazine)
1-Bromo-4-methoxyphthalazine Chemical and Physical Properties
Names and Identifiers
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- 1-bromo-4-methoxyphthalazine
- EN300-4440036
- 32998-24-6
- 1-Bromo-4-methoxyphthalazine
-
- Inchi: 1S/C9H7BrN2O/c1-13-9-7-5-3-2-4-6(7)8(10)11-12-9/h2-5H,1H3
- InChI Key: BSGUAJSAWLSVOI-UHFFFAOYSA-N
- SMILES: BrC1=C2C=CC=CC2=C(N=N1)OC
Computed Properties
- Exact Mass: 237.97418g/mol
- Monoisotopic Mass: 237.97418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 35Ų
1-Bromo-4-methoxyphthalazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-4440036-0.05g |
1-bromo-4-methoxyphthalazine |
32998-24-6 | 95% | 0.05g |
$205.0 | 2023-05-26 | |
| Enamine | EN300-4440036-0.1g |
1-bromo-4-methoxyphthalazine |
32998-24-6 | 95% | 0.1g |
$306.0 | 2023-05-26 | |
| Enamine | EN300-4440036-0.25g |
1-bromo-4-methoxyphthalazine |
32998-24-6 | 95% | 0.25g |
$438.0 | 2023-05-26 | |
| Enamine | EN300-4440036-0.5g |
1-bromo-4-methoxyphthalazine |
32998-24-6 | 95% | 0.5g |
$691.0 | 2023-05-26 | |
| Enamine | EN300-4440036-1.0g |
1-bromo-4-methoxyphthalazine |
32998-24-6 | 95% | 1g |
$884.0 | 2023-05-26 | |
| Enamine | EN300-4440036-2.5g |
1-bromo-4-methoxyphthalazine |
32998-24-6 | 95% | 2.5g |
$1735.0 | 2023-05-26 | |
| Enamine | EN300-4440036-5.0g |
1-bromo-4-methoxyphthalazine |
32998-24-6 | 95% | 5g |
$2566.0 | 2023-05-26 | |
| Enamine | EN300-4440036-10.0g |
1-bromo-4-methoxyphthalazine |
32998-24-6 | 95% | 10g |
$3807.0 | 2023-05-26 | |
| Aaron | AR028DGT-50mg |
1-bromo-4-methoxyphthalazine |
32998-24-6 | 95% | 50mg |
$307.00 | 2023-12-15 | |
| Aaron | AR028DGT-100mg |
1-bromo-4-methoxyphthalazine |
32998-24-6 | 95% | 100mg |
$446.00 | 2023-12-15 |
1-Bromo-4-methoxyphthalazine Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on 1-Bromo-4-methoxyphthalazine
1-Bromo-4-methoxyphthalazine (CAS No. 32998-24-6): An Overview of Its Properties, Applications, and Recent Research
1-Bromo-4-methoxyphthalazine (CAS No. 32998-24-6) is a versatile compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique molecular structure, which consists of a phthalazine core with a bromine atom at the 1-position and a methoxy group at the 4-position. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable molecule for various applications.
The molecular formula of 1-Bromo-4-methoxyphthalazine is C10H7BrN2O, and its molecular weight is approximately 235.08 g/mol. The compound is typically found as a solid at room temperature and exhibits moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solubility characteristics are crucial for its use in various experimental setups, including in vitro and in vivo studies.
In terms of physical properties, 1-Bromo-4-methoxyphthalazine has a melting point ranging from 175 to 177°C. Its UV-Vis spectrum shows absorption maxima at around 280 nm, which is indicative of the presence of conjugated π-electron systems within the molecule. This spectral property is often utilized in analytical methods to detect and quantify the compound in complex mixtures.
The chemical reactivity of 1-Bromo-4-methoxyphthalazine is influenced by its bromine and methoxy substituents. The bromine atom can serve as a leaving group in nucleophilic substitution reactions, making it useful for synthetic transformations. Additionally, the methoxy group can participate in hydrogen bonding interactions, which can affect the compound's solubility and binding affinity to biological targets.
In recent years, 1-Bromo-4-methoxyphthalazine has been studied for its potential applications in medicinal chemistry. One notable area of research involves its use as a scaffold for the development of novel therapeutic agents. For instance, studies have shown that derivatives of this compound exhibit promising antitumor activity against various cancer cell lines. A study published in the *Journal of Medicinal Chemistry* reported that certain derivatives of 1-Bromo-4-methoxyphthalazine demonstrated selective cytotoxicity towards breast cancer cells while showing minimal toxicity to normal cells.
Beyond its antitumor properties, 1-Bromo-4-methoxyphthalazine has also been explored for its potential as an antimicrobial agent. Research conducted at the University of California, Los Angeles (UCLA) found that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell death.
In addition to its biological activities, 1-Bromo-4-methoxyphthalazine has found applications in materials science. Its unique electronic properties make it suitable for use in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaic devices (OPVs). A study published in *Advanced Materials* demonstrated that thin films of 1-Bromo-4-methoxyphthalazine exhibited excellent charge transport properties, making it a promising material for next-generation electronic devices.
The synthesis of 1-Bromo-4-methoxyphthalazine can be achieved through several routes, with one common method involving the bromination of 4-methoxyphthalazine using N-bromosuccinimide (NBS) under appropriate conditions. This reaction typically proceeds via an electrophilic aromatic substitution mechanism, resulting in the formation of the desired product with high yield and purity.
Recent advancements in computational chemistry have also contributed to our understanding of 1-Bromo-4-methoxyphthalazine's properties. Quantum mechanical calculations have provided insights into the electronic structure and reactivity patterns of this compound, helping researchers design more efficient synthetic pathways and predict its behavior in various environments.
In conclusion, 1-Bromo-4-methoxyphthalazine (CAS No. 32998-24-6) is a multifaceted compound with a wide range of applications in chemistry, biology, and materials science. Its unique molecular structure endows it with valuable chemical and biological properties, making it an important molecule for ongoing research and development efforts. As new studies continue to uncover its potential uses and mechanisms of action, 1-Bromo-4-methoxyphthalazine is likely to play an increasingly significant role in various scientific disciplines.
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